(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol
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Overview
Description
(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a complex organic compound that features a chlorophenyl group and a nitro-dihydrobenzo-dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethanol under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethyl acetate, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1,4-Benzodioxane: Shares a similar dioxane structure but lacks the chlorophenyl group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Similar dioxin structure with different substituents.
Uniqueness
What sets (4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol apart is its unique combination of a chlorophenyl group and a nitro-dihydrobenzo-dioxin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12ClNO5 |
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Molecular Weight |
321.71 g/mol |
IUPAC Name |
(4-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C15H12ClNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8,15,18H,5-6H2 |
InChI Key |
APVNVQKFSASESK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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